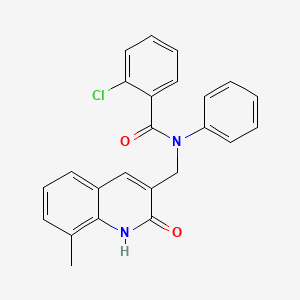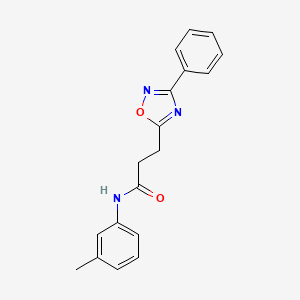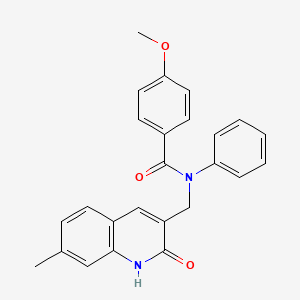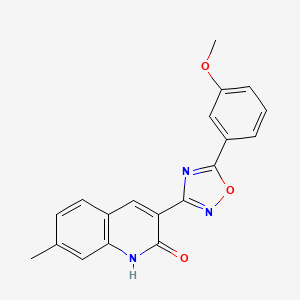
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, also known as MOQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MOQ belongs to the class of oxadiazole derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学研究应用
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
作用机制
The mechanism of action of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models of disease. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has also been shown to have low toxicity and is well-tolerated in animal studies. However, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One area of interest is the development of novel 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol and its effects on various signaling pathways. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol may also have potential as a therapeutic agent for the treatment of neurodegenerative diseases, and further studies in this area are warranted. Finally, more research is needed to determine the safety and efficacy of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Conclusion
In conclusion, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a promising chemical compound with a wide range of potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been shown to have neuroprotective effects. 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has several advantages for lab experiments, but also has some limitations. Future research on 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol should focus on the development of novel derivatives, elucidation of its mechanism of action, and determination of its safety and efficacy in humans.
合成方法
The synthesis of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves the reaction of 7-methylquinolin-2-ol with 3-methoxyphenyl hydrazine and potassium carbonate in the presence of acetonitrile. The resulting product is then treated with chloroacetyl chloride and triethylamine to yield 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. This method has been optimized to produce high yields of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol with good purity.
属性
IUPAC Name |
3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-11-6-7-12-10-15(18(23)20-16(12)8-11)17-21-19(25-22-17)13-4-3-5-14(9-13)24-2/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPKCPTVMUUVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)


![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)
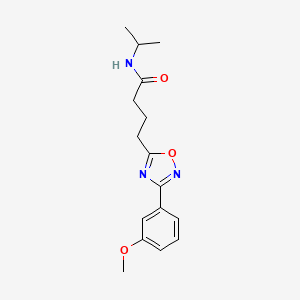

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
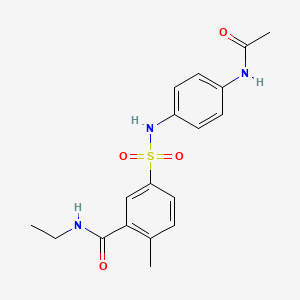
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
